5-Methoxy-1,3-benzoxazole-2-thiol
Overview
Description
- 5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound with the molecular formula C₈H₇NO₂S .
- It belongs to the benzoxazole family and contains a thiol group (sulfur atom) and a methoxy group (OCH₃) attached to the benzoxazole ring.
- The compound is a bicyclic planar molecule and has been studied for its potential biological activities.
Synthesis Analysis
- 5-Methoxy-1,3-benzoxazole-2-thiol can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone.
- For example, a reaction between 2-aminophenol and formaldehyde can yield the desired compound.
Molecular Structure Analysis
- The molecular structure of 5-Methoxy-1,3-benzoxazole-2-thiol consists of a benzoxazole ring with a methoxy group and a thiol group attached at different positions.
- The compound is a bicyclic system with a planar geometry.
Chemical Reactions Analysis
- 5-Methoxy-1,3-benzoxazole-2-thiol can participate in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions.
- It can be functionalized at different positions to modify its properties.
Physical And Chemical Properties Analysis
- 5-Methoxy-1,3-benzoxazole-2-thiol is a yellow crystalline solid.
- It has a molecular weight of approximately 181.21 g/mol.
- The compound’s melting point, boiling point, and solubility properties can be determined experimentally.
Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Method of Application
A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Results or Outcomes
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
Antimicrobial and Anticancer Activities
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition and Rho-kinase inhibition .
Method of Application
The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 . Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid and hydrochloric acid . Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of methanolic solution of 2-aminophenol with potassium hydroxide .
Results or Outcomes
The performed study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .
Antioxidant Effects
Benzoxazole derivatives have been found to exhibit antioxidant effects . This makes them potentially useful in a variety of applications where oxidative stress is a concern, such as in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer .
Method of Application
The synthesis of benzoxazole derivatives with antioxidant effects typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Results or Outcomes
The synthesized benzoxazole compounds have been found to exhibit significant antioxidant activity, although the specific results can vary depending on the exact structure of the compound .
Optical Brighteners in Laundry Detergents
Benzoxazole derivatives are also of interest for their use as optical brighteners in laundry detergents . These compounds can absorb ultraviolet light and re-emit it as visible light, making fabrics appear whiter and brighter .
Method of Application
The exact method of application can vary depending on the specific formulation of the detergent, but typically the benzoxazole derivative would be mixed with the other detergent ingredients in a suitable solvent .
Results or Outcomes
The use of benzoxazole derivatives as optical brighteners in laundry detergents can result in fabrics that appear whiter and brighter after washing .
Antifungal Agents
Benzoxazole derivatives have been found to exhibit antifungal activity . This makes them potentially useful in a variety of applications where fungal infections are a concern, such as in the treatment of skin infections, systemic infections, and agricultural applications .
Method of Application
The synthesis of benzoxazole derivatives with antifungal effects typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Results or Outcomes
The synthesized benzoxazole compounds have been found to exhibit significant antifungal activity, although the specific results can vary depending on the exact structure of the compound . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
Pharmaceutical Drugs
Benzoxazole derivatives are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . These drugs have various therapeutic applications, including anti-inflammatory effects and treatment of transthyretin-related hereditary amyloidosis .
Method of Application
The exact method of application can vary depending on the specific formulation of the drug, but typically the benzoxazole derivative would be synthesized and then incorporated into a suitable pharmaceutical formulation .
Results or Outcomes
The use of benzoxazole derivatives in pharmaceutical drugs can result in various therapeutic effects, depending on the exact structure of the compound and the disease or condition being treated .
Safety And Hazards
- The compound is considered hazardous and may cause skin sensitization.
- Precautionary measures include avoiding contact with skin, eyes, and ingestion.
- Proper storage and disposal procedures should be followed.
Please note that this analysis is based on available information, and further research may be needed to explore additional aspects of this compound. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
5-methoxy-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUVLRFJOUWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197834 | |
Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-benzoxazole-2-thiol | |
CAS RN |
49559-83-3 | |
Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049559833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49559-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxybenzoxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VP1P6DX2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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